molecular formula C50H82N4O10S B1245523 Pactimibe sulfate CAS No. 608510-47-0

Pactimibe sulfate

Katalognummer: B1245523
CAS-Nummer: 608510-47-0
Molekulargewicht: 931.3 g/mol
InChI-Schlüssel: MKJQESRCXYYHFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Pactimibe sulfate primarily targets Acyl Coenzyme A: Cholesterol Acyltransferase (ACAT) . ACAT is an enzyme that plays a crucial role in the formation of cholesteryl esters. By inhibiting ACAT, this compound can effectively reduce the formation of these esters .

Mode of Action

This compound inhibits ACAT in a noncompetitive manner, with IC50 values of 2.0 μM, 2.7 μM, and 4.7 μM in the liver, macrophages, and THP-1 cells, respectively . It also noncompetitively inhibits oleoyl-CoA with a Ki value of 5.6 μM .

Biochemical Pathways

This compound affects multiple metabolic pathways. It undergoes indolin oxidation to form R-125528, ω-1 oxidation, N-dealkylation, and glucuronidation . The indolin oxidation and the ω-1 oxidation are dominant and are mainly catalyzed by CYP3A4 and CYP2D6, respectively .

Pharmacokinetics

The pharmacokinetics of this compound involve multiple metabolic pathways, including indolin oxidation to form R-125528, ω-1 oxidation, N-dealkylation, and glucuronidation . The intrinsic clearance (CL int) values for these pathways in human hepatic microsomes were 0.63 and 0.76 μl/min/mg-protein, respectively . The systemic clearance of R-125528, a plasma metabolite of this compound, was highly dependent on CYP2D6 activity .

Result of Action

The inhibition of ACAT by this compound leads to a decrease in the formation of cholesteryl esters. This results in reduced cholesterol absorption from the intestine, reduced cholesteryl ester formation in the liver, and enhanced elimination of cholesterol from the body . These effects contribute to the reduction of serum cholesterol levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the systemic clearance of its plasma metabolite, R-125528, is highly dependent on CYP2D6 activity . Therefore, factors that affect CYP2D6 activity, such as genetic polymorphisms and drug-drug interactions, can potentially influence the action, efficacy, and stability of this compound .

Biochemische Analyse

Biochemical Properties

Pactimibe sulfate plays a significant role in biochemical reactions by inhibiting acyl coenzyme A:cholesterol acyltransferase (ACAT) enzymes. It interacts with ACAT1 and ACAT2, inhibiting their activity with IC50 values of 4.9 μM and 3.0 μM, respectively . Additionally, this compound noncompetitively inhibits oleoyl-CoA with a Ki value of 5.6 μM . These interactions lead to a reduction in cholesteryl ester formation, which is crucial in the development of atherosclerotic plaques .

Cellular Effects

This compound influences various cellular processes, particularly in liver cells, macrophages, and THP-1 cells. It inhibits ACAT activity in these cells, leading to a decrease in foam cell formation, which is a key factor in atherosclerosis . Furthermore, this compound affects cell signaling pathways and gene expression related to cholesterol metabolism, thereby modulating cellular metabolism and reducing cholesterol accumulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting ACAT enzymes. This inhibition prevents the esterification of cholesterol, reducing the formation of cholesteryl esters . The compound also undergoes multiple metabolic pathways, including indolin oxidation, ω-1 oxidation, N-dealkylation, and glucuronidation, primarily catalyzed by CYP3A4 and CYP2D6 enzymes . These metabolic processes are crucial for the compound’s systemic clearance and overall efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good stability and maintains its inhibitory activity over extended periods . Its plasma metabolite, R-125528, is cleared solely by CYP2D6, indicating a dependence on this enzyme for long-term efficacy . Studies have shown that the compound’s effects on cellular function remain consistent over time, with no significant degradation observed .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces plasma cholesterol levels without significant adverse effects . At higher doses, some toxic effects have been observed, including potential liver toxicity . The threshold for these adverse effects is dose-dependent, highlighting the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

This compound is involved in multiple metabolic pathways, including indolin oxidation, ω-1 oxidation, N-dealkylation, and glucuronidation . These pathways are primarily catalyzed by CYP3A4 and CYP2D6 enzymes . The compound’s metabolism results in the formation of its plasma metabolite, R-125528, which is also subject to further metabolic processes . These pathways are crucial for the compound’s clearance and overall pharmacokinetics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s distribution is influenced by its binding to plasma proteins and its interactions with cellular transport mechanisms . This distribution is essential for its therapeutic efficacy and targeting of specific tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the endoplasmic reticulum, where ACAT enzymes are located . The compound’s activity is closely linked to its localization, as it needs to be in proximity to ACAT enzymes to exert its inhibitory effects . Additionally, post-translational modifications and targeting signals may play a role in directing the compound to specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pactimibe sulfate can be synthesized through a series of chemical reactions involving the formation of an indole ring and subsequent modifications. The synthesis typically involves the following steps:

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pactimibe Sulfat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Pactimibe Sulfat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

    Chemie: Als Werkzeug zur Untersuchung der Hemmung der Acyl-Coenzym-A:Cholesterin-Acyltransferase.

    Biologie: Untersucht hinsichtlich seiner Auswirkungen auf den Cholesterinstoffwechsel und die Schaumzellbildung.

    Medizin: Untersucht hinsichtlich seines Potenzials zur Behandlung von Atherosklerose und zur Senkung des Cholesterinspiegels im Plasma.

    Industrie: Verwendet bei der Entwicklung neuer Cholesterinsenker .

5. Wirkmechanismus

Pactimibe Sulfat übt seine Wirkung aus, indem es Acyl-Coenzym-A:Cholesterin-Acyltransferase, ein Enzym, das an der Bildung von Cholesterinestern beteiligt ist, hemmt. Diese Hemmung führt zu einer verminderten Bildung von Cholesterinestern, einer verminderten Cholesterinaufnahme aus dem Darm und einer verstärkten Cholesterinausscheidung aus dem Körper. Die primären molekularen Ziele sind Acyl-Coenzym-A:Cholesterin-Acyltransferase 1 und Acyl-Coenzym-A:Cholesterin-Acyltransferase 2 .

Ähnliche Verbindungen:

Einzigartigkeit von Pactimibe Sulfat: Pactimibe Sulfat ist einzigartig, da es die Acyl-Coenzym-A:Cholesterin-Acyltransferase 1 und die Acyl-Coenzym-A:Cholesterin-Acyltransferase 2 gleichzeitig hemmt, was zu einer umfassenderen Reduktion der Bildung von Cholesterinestern und des Cholesterinspiegels im Plasma im Vergleich zu anderen Inhibitoren führt .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Pactimibe Sulfate: this compound is unique due to its dual inhibition of acyl coenzyme A:cholesterol acyltransferase 1 and acyl coenzyme A:cholesterol acyltransferase 2, leading to a more comprehensive reduction in cholesteryl ester formation and plasma cholesterol levels compared to other inhibitors .

Biologische Aktivität

Pactimibe sulfate, also known as CS-505, is a novel compound classified as an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor. Its primary therapeutic application is in the treatment of hypercholesterolemia and atherosclerosis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in reducing atherosclerotic lesions, and potential implications for clinical use.

This compound functions by inhibiting the ACAT enzyme, which plays a crucial role in cholesterol esterification. By blocking this enzyme, this compound reduces the formation of cholesteryl esters within macrophages, thereby preventing the accumulation of lipids in arterial plaques. This mechanism not only lowers plasma cholesterol levels but also directly impacts the stability of atherosclerotic lesions.

Efficacy in Animal Models

Numerous studies have investigated the efficacy of this compound in various animal models, particularly focusing on its antiatherosclerotic properties.

Study Overview

  • Early Lesion Model :
    • Subjects : Apolipoprotein E-deficient (apoE(-/-)) mice.
    • Treatment : Mice were administered 0.03% or 0.1% this compound for 12 weeks.
    • Results : The treatment resulted in a 90% reduction in atherosclerotic lesions compared to 40-50% reductions observed with other treatments like avasimibe and cholestyramine .
  • Advanced Lesion Model :
    • Subjects : Older apoE(-/-) mice (24 weeks old).
    • Treatment : Similar dosing as above.
    • Results : this compound demonstrated enhanced lesion reduction (77%) compared to avasimibe (54%), despite similar cholesterol-lowering effects .

Immunohistochemical Analysis

Immunohistochemical studies have shown that this compound significantly reduces macrophage infiltration and the expression of matrix metalloproteinases (MMPs) associated with plaque instability. Specifically, reductions in MMP-2, MMP-9, and MMP-13 were noted, indicating a dual mechanism where both cholesterol lowering and direct ACAT inhibition contribute to plaque stabilization .

Case Studies and Clinical Trials

This compound has been evaluated in clinical settings, although some trials faced challenges. For instance:

  • A clinical trial (NCT00151788) aimed at assessing the safety and efficacy of this compound was terminated early due to an observed increase in major cardiovascular events among participants . This highlights the necessity for careful monitoring and further research to clarify its safety profile.

Comparative Efficacy Table

CompoundDosageReduction in Atherosclerotic LesionsPlasma Cholesterol Reduction
This compound0.1%90%43-48%
Avasimibe0.1%40-50%Similar
Cholestyramine3%Not specifiedSimilar

Eigenschaften

IUPAC Name

2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C25H40N2O3.H2O4S/c2*1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6;1-5(2,3)4/h2*7-16H2,1-6H3,(H,26,30)(H,28,29);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJQESRCXYYHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C.CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H82N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209694
Record name Pactimibe sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

931.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608510-47-0
Record name Pactimibe sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608510470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pactimibe sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PACTIMIBE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX3YKK43YM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pactimibe sulfate
Reactant of Route 2
Reactant of Route 2
Pactimibe sulfate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Pactimibe sulfate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Pactimibe sulfate
Reactant of Route 5
Pactimibe sulfate
Reactant of Route 6
Pactimibe sulfate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.